molecular formula C8H13NO2 B13167944 2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one

2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one

Cat. No.: B13167944
M. Wt: 155.19 g/mol
InChI Key: GSFDRBJHBVDBDL-UHFFFAOYSA-N
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Description

2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group, forming 3-phenylprop-2-enoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of SnCl2 and NaOAc in THF to provide the desired product in good yield . The reaction conditions are carefully controlled to ensure the formation of the target compound with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

  • 3-Methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
  • 1,3-Dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one
  • (3E,7E,11E)-3,7,10,10-tetramethyl-1-(prop-2-yn-1-yl)-1-azacyclododeca-3,7,11-trien-2-one

These compounds share similar structural features but may differ in their chemical properties and applications

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-methyl-1-morpholin-3-ylprop-2-en-1-one

InChI

InChI=1S/C8H13NO2/c1-6(2)8(10)7-5-11-4-3-9-7/h7,9H,1,3-5H2,2H3

InChI Key

GSFDRBJHBVDBDL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1COCCN1

Origin of Product

United States

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